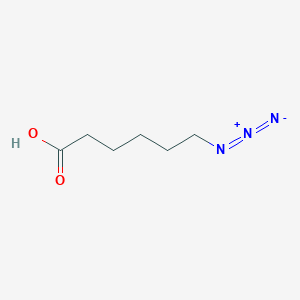

6-azidohexanoic Acid

Overview

Description

6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group. This compound is notable for its versatility in chemical synthesis, particularly in the field of click chemistry. The presence of the azide group allows for efficient conjugation with alkyne-containing compounds, making it a valuable building block in various biochemical and industrial applications .

Scientific Research Applications

6-Azidohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules, facilitating the study of biological processes.

Medicine: Utilized in drug development for the synthesis of bioactive compounds.

Mechanism of Action

Target of Action

6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This compound primarily targets compounds containing alkyne groups . The azide group in this compound can react with these alkyne groups, forming a stable triazole linkage .

Mode of Action

The mode of action of this compound involves a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This reaction allows the azide group of this compound to conjugate with compounds containing alkyne groups . Additionally, the terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of stable triazole linkages and amide bonds . These reactions facilitate the synthesis of complex molecules, enabling various bioconjugation strategies .

Pharmacokinetics

The solubility of this compound in various solvents such as dmf, dmso, thf, chloroform, and dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of stable triazole linkages and amide bonds . This enables the synthesis of complex molecules and facilitates various bioconjugation strategies, including crosslinking and the synthesis of chemical probes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper (I)-catalyzed cycloaddition reaction (click chemistry) requires a well-ventilated environment . Additionally, the compound should be stored at temperatures between -15°C to -25°C to maintain its stability and efficacy. The compound’s reactivity can also be affected by moisture, so it should be allowed to equilibrate to room temperature before opening to avoid moisture condensation .

Safety and Hazards

6-Azidohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

This reaction forms a stable triazole linkage, which is useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .

Molecular Mechanism

At the molecular level, 6-azidohexanoic acid exerts its effects primarily through its azide group. This group can react with alkyne groups in other molecules in the presence of a copper (I) catalyst, forming a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-azidohexanoic acid typically involves the azidation of hexanoic acid derivatives. One common method is the conversion of 6-bromohexanoic acid to this compound using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Azidohexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly with primary amines to form amides.

Click Chemistry:

Common Reagents and Conditions:

Copper (I) Catalysts: Used in click chemistry reactions.

Sodium Azide: Employed in the initial synthesis of the compound.

Polar Aprotic Solvents: Such as DMF and DMSO, used to dissolve reactants and facilitate reactions.

Major Products Formed:

Amides: Formed through reactions with primary amines.

1,2,3-Triazoles: Produced via click chemistry with alkynes.

Comparison with Similar Compounds

6-Bromohexanoic Acid: A precursor in the synthesis of 6-azidohexanoic acid.

6-Aminohexanoic Acid: Another hexanoic acid derivative with different reactivity due to the presence of an amino group instead of an azide.

Hexanoic Acid: The parent compound, lacking the functional azide group.

Uniqueness: this compound is unique due to its terminal azide group, which allows for specific and efficient reactions with alkynes. This property distinguishes it from other hexanoic acid derivatives and makes it particularly valuable in click chemistry and bioconjugation applications .

Properties

IUPAC Name |

6-azidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORXJUUSVCJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452913 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-53-1 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?

A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of this compound as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].

Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of this compound?

A2: The research demonstrates the versatility of this compound in various applications:

- Multimerization of bioactive peptides: By attaching multiple this compound-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.

- Synthesis of polymer monolithic columns: this compound can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].

- Development of water-soluble drug conjugates: this compound can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].

Q3: Are there any concerns regarding the stability of this compound-containing compounds?

A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the this compound linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of this compound does not necessarily compromise the stability of the final conjugate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.